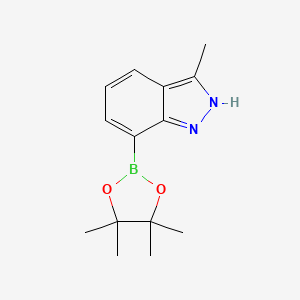

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

3-Methyl

Properties

IUPAC Name |

3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-10-7-6-8-11(12(10)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGYKUTWAFDIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=C(NN=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C15H20BNO2

- Molecular Weight : 257.14 g/mol

- CAS Number : 1181825-29-5

Research indicates that compounds similar to 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole may act on various biological pathways. The presence of the dioxaborolane moiety suggests potential interactions with biological targets such as kinases and receptors involved in cell signaling and proliferation.

Anticancer Properties

Studies have shown that indazole derivatives exhibit anticancer activities by inhibiting specific kinases involved in tumor progression. For instance:

- PKMYT1 Inhibition : Indazole compounds have been explored for their ability to inhibit PKMYT1 (a kinase involved in cell cycle regulation), showing selective inhibition which could lead to reduced tumor growth in cancers characterized by DNA damage response deficiencies .

Structure-Activity Relationship (SAR)

The biological activity of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can be influenced by its structural components:

- Dioxaborolane Group : This moiety may enhance the compound's stability and bioavailability.

- Methyl Substituents : Variations in methyl group positioning have been shown to affect potency and selectivity against target kinases .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can effectively inhibit cancer cell lines. For example:

| Compound | IC50 (μM) | Target |

|---|---|---|

| 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | TBD | PKMYT1 |

| Analog A | 0.69 | PKMYT1 |

| Analog B | 4.1 | PKMYT1 |

These results indicate that modifications to the indazole structure can yield compounds with varying degrees of efficacy against specific targets.

Pharmacokinetics and Bioavailability

Research has also focused on the pharmacokinetic properties of this compound:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that indazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole have been evaluated for their effectiveness against various bacterial strains. One study highlighted the efficacy of certain indazole derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA), demonstrating minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL .

Anticancer Potential

Indazole derivatives have shown promise in cancer research. Compounds related to 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole have been tested for antiproliferative effects on various cancer cell lines. Notably, some derivatives displayed significant activity against rapidly dividing cells such as A549 lung cancer cells . The ability to inhibit cancer cell growth suggests potential for development into therapeutic agents.

Anti-inflammatory Effects

The anti-inflammatory properties of indazole derivatives have also been explored. Certain compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This inhibition suggests potential applications in treating inflammatory diseases .

Synthesis and Modification

The synthesis of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multi-step reactions that introduce the dioxaborolane moiety onto the indazole scaffold. Modifications to the indazole structure can lead to variations in biological activity and selectivity towards different targets.

Case Study 1: Antimicrobial Evaluation

In a comparative study of various indazole derivatives against E. coli and S. aureus, several compounds were synthesized and tested for their MIC values. The results indicated that specific structural modifications significantly enhanced antimicrobial activity compared to traditional antibiotics .

Case Study 2: Cancer Cell Line Testing

A series of synthesized indazole derivatives were tested on human cancer cell lines including A549 and MCF-7. The study found that specific substitutions on the indazole ring led to increased cytotoxicity against these cancer cells while maintaining lower toxicity towards non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety for coupling with aryl/heteroaryl halides. Key steps include:

Borylation : Introduce the dioxaborolane group at the 7-position of the indazole core using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous DMSO or THF .

Functionalization : Methylation at the 3-position via nucleophilic substitution or alkylation, using methyl iodide and a base like NaH in DMF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Key Considerations : Optimize reaction temperature (80–100°C) and catalyst loading (1–5 mol%) to avoid deboronation.

Q. How can the structure of this compound be confirmed using crystallographic tools?

- Methodology :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like dichloromethane/hexane. Use SHELX-97 for structure solution and OLEX2 for refinement .

- Validation : Compare experimental bond lengths (e.g., B–O: ~1.36 Å) and angles with density functional theory (DFT)-calculated values to confirm geometry .

- Challenges : Crystallization may require seeding or temperature-controlled conditions due to the compound’s low melting point.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., indazole C7-BPin₂ resonance at δ 85–90 ppm in ¹¹B NMR) .

- IR Spectroscopy : Identify B–O stretches (~1350 cm⁻¹) and indazole N–H vibrations (~3400 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₆H₂₁BN₂O₂: calculated 292.16, observed 292.15) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling yields be optimized for sterically hindered derivatives of this compound?

- Experimental Design :

- Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to stabilize Pd intermediates and reduce steric hindrance .

- Solvent Optimization : Use toluene or dioxane instead of DMSO to enhance solubility of aromatic partners.

- Base Selection : Replace K₂CO₃ with CsF to improve boronate activation in polar aprotic solvents .

Q. How to resolve contradictions in spectroscopic data between theoretical and experimental results?

- Approach :

DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts and compare with experimental data .

Dynamic Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) and temperature-induced conformational changes.

Crystallographic Validation : Cross-reference SCXRD data with NMR/IR to identify discrepancies (e.g., tautomerism in indazole NH groups) .

Q. What strategies mitigate boronate ester hydrolysis during long-term storage or aqueous-phase reactions?

- Methodology :

- Stabilization : Store under inert gas (Ar/N₂) at –20°C in anhydrous DMF or DMSO.

- Protection : Use trifluoroborate salts (KHF₂ treatment) to enhance hydrolytic stability .

- Kinetic Studies : Monitor hydrolysis via ¹¹B NMR in D₂O (pH 7.4) to determine degradation rates .

Q. How does the electronic nature of substituents on the indazole core influence reactivity in cross-coupling reactions?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.